
sodium;phenoxide
Overview
Description
Sodium phenoxide (C₆H₅ONa) is the sodium salt of phenoxide, formed via the reaction of phenol (C₆H₅OH) with sodium hydroxide (NaOH). The phenoxide ion is stabilized by resonance, which enhances its nucleophilicity and reactivity in organic reactions . Its synthesis typically involves refluxing phenol with excess NaOH to drive the reaction to completion, yielding high-purity sodium phenoxide (up to 98% in closed systems) . Key applications include its role in the Kolbe-Schmitt reaction for salicylic acid production , catalytic lignin cleavage , and ionic liquid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves the following steps:
Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase.
Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which converts the linear starch chains into cyclic cyclodextrins.
Purification: The resulting mixture is purified to isolate the desired cyclodextrin.
Industrial Production Methods
Industrial production of cyclodextrins involves large-scale enzymatic processes. The key steps include:
Starch Source: Corn, potato, or other starch sources are used.
Enzymatic Conversion: Cyclodextrin glycosyltransferase is added to the starch slurry to produce cyclodextrins.
Separation and Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the cyclodextrins.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecules.
Substitution: Substitution reactions can introduce different functional groups onto the cyclodextrin molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Reagents such as sodium periodate or potassium permanganate are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used to introduce functional groups.
Major Products Formed
The major products formed from these reactions include modified cyclodextrins with enhanced solubility, stability, and functional properties.
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications:
Chemistry: Cyclodextrins are used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.
Biology: They are used in drug delivery systems to improve the bioavailability of pharmaceuticals.
Medicine: Cyclodextrins are used in formulations to enhance the solubility of poorly soluble drugs.
Industry: They are used in the food industry to encapsulate flavors and fragrances, improving their stability and release properties.
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility and stability of the guest molecules, facilitating their use in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Ethoxide (C₂H₅ONa)
Structural Similarity: Sodium ethoxide shares the alkoxide anion structure (ethoxy, C₂H₅O⁻) but lacks the aromatic ring present in sodium phenoxide.
Functional Differences :
- Sodium phenoxide’s aromatic ring enables electrophilic aromatic substitution (e.g., carboxylation in the Kolbe-Schmitt reaction) , while sodium ethoxide is primarily a base in deprotonation and elimination reactions.
- Sodium phenoxide’s resonance stabilization reduces its basicity compared to sodium ethoxide .
Potassium Phenoxide (C₆H₅OK)
Structural Similarity: Potassium phenoxide replaces sodium with potassium, altering solubility and reactivity.
Key Insight: Potassium phenoxide’s enhanced solubility and reactivity make it preferable in reactions requiring rapid ion exchange, though sodium phenoxide remains cost-effective for large-scale applications .
Sodium Thiophenoxide (C₆H₅SNa) and Sodium Selenophenoxide (C₆H₅SeNa)
Structural Similarity : These compounds replace oxygen with sulfur or selenium in the aromatic ring.
Functional Differences :
- The substitution of O with S/Se increases nucleophilicity and alters reaction pathways, favoring thiolation or selenation over carboxylation .
Comparative Reaction Data and Performance
Kolbe-Schmitt Reaction Efficiency
Table 1 compares sodium phenoxide’s performance in salicylic acid synthesis with other phenoxides:
Key Finding: Sodium phenoxide’s balance of cost, stability, and selectivity makes it optimal for carboxylation .
Moisture Sensitivity
- Sodium phenoxide hydrolyzes to phenol in moist toluene (3.5% yield with excess H₂O) .
- Sodium ethoxide fully hydrolyzes to ethanol in humid conditions, limiting its use in anhydrous reactions .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing sodium phenoxide in laboratory settings?
Sodium phenoxide is typically synthesized by reacting phenol with sodium hydroxide (NaOH) in a stoichiometric ratio. Historical methods involve using concentrated alkali solutions (e.g., 20% NaOH) to precipitate sodium phenoxide, achieving purity through recrystallization . Modern protocols often use polar aprotic solvents like dimethyl sulfoxide (Me₂SO) or dimethylformamide (DMF) to enhance reaction efficiency and yield. Acidimetric titration is recommended to confirm concentration post-synthesis .
Q. How should sodium phenoxide be safely handled and stored to prevent degradation or hazards?
Sodium phenoxide is hygroscopic and reacts violently with water. Store under inert gases (e.g., nitrogen) in sealed containers to avoid moisture absorption. Solutions in methanol require regular peroxide testing (e.g., using titration) if stored long-term, as methanol can form peroxides under oxidative conditions . Always use gloves and eye protection, and avoid contact with acids to prevent exothermic decomposition .
Q. What is the role of sodium phenoxide in the Kolbe-Schmitt reaction, and how does solvent choice affect regioselectivity?
Sodium phenoxide reacts with CO₂ under pressure (125°C) to form salicylic acid derivatives. Polar aprotic solvents like DMF favor para-carboxylation due to enhanced phenoxide nucleophilicity, while additives like crown ethers or polyethers can shift selectivity to the ortho position by altering sodium ion coordination . Computational studies (DFT) support a three-step mechanism involving CO₂ insertion and proton shifts .
Advanced Research Questions
Q. How can kinetic inconsistencies in elimination reactions involving sodium phenoxide be resolved?
Kinetic data for reactions like the elimination of halides from chloroethanes often show variability due to ion pairing. Using NaC1O₄ (0.85 M) as a supporting electrolyte minimizes ion-pairing effects, enabling accurate second-order rate constant () determination. Crown ethers (e.g., 18-crown-6) further dissociate ion pairs, improving reproducibility . Potentiometric titration of halide ions during reactions provides real-time kinetic monitoring .
Q. What computational methods validate the mechanistic pathways of sodium phenoxide in carboxylation reactions?
Density functional theory (DFT) calculations reveal that the Kolbe-Schmitt reaction proceeds via three transition states: CO₂ insertion, electrophilic attack at the ortho position, and a 1,3-proton shift. These findings align with experimental data, such as isotopic labeling and solvent-dependent regioselectivity . Computational models also explain how polyethers chelate sodium ions, altering phenoxide’s electron density and reaction outcomes .
Q. How do solvent coordination effects influence sodium phenoxide’s reactivity in nucleophilic substitutions?
In solvents like tetrahydrofuran (THF), sodium phenoxide forms Na₆O₆ clusters, reducing nucleophilicity. Conversely, DMF stabilizes monomeric phenoxide ions, enhancing reactivity in Williamson ether synthesis. Solvent-free conditions promote polymeric structures, which can be disrupted by coordinating solvents like TMU (-tetramethylurea) .
Q. What strategies mitigate data contradictions in studies of sodium phenoxide’s ion-pairing behavior?
Contradictions arise from varying degrees of ion association in different solvents. Advanced techniques like conductometric titration and UV-vis spectroscopy quantify ion-pair dissociation constants. For example, sodium 2,6-di-tert-butylphenoxide exhibits partial dissociation in DMF-Me₂SO (9:1), requiring crown ethers to achieve full dissociation for consistent kinetic analysis .
Q. Methodological Considerations
Q. How should raw kinetic data from sodium phenoxide reactions be processed and presented?
Large datasets (e.g., rate constants across substrates) should be tabulated in appendices, while processed data (e.g., Hammett plots, activation parameters) belong in the main text. Use statistical tools (e.g., linear regression for values) to analyze substituent effects, and report uncertainties from instrumental limits (e.g., ±0.5% for titrations) .
Q. What experimental controls are critical when studying sodium phenoxide’s stability under varying conditions?
Include blank runs (no substrate) to account for solvent decomposition. Monitor peroxide formation in methanol solutions monthly via iodide titration. For thermal studies, use inert atmospheres and differential scanning calorimetry (DSC) to detect exothermic decomposition thresholds .
Properties
IUPAC Name |
sodium;phenoxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLWCLHZZISNB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.